![molecular formula C16H24N2O2 B2800396 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one CAS No. 2361685-67-6](/img/structure/B2800396.png)
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is a small molecule drug that is used for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-line EGFR inhibitors.
Mechanism of Action
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one works by irreversibly binding to the ATP-binding site of mutated EGFR, which prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. This leads to the inhibition of tumor growth and the induction of apoptosis in NSCLC cells that harbor the T790M mutation.
Biochemical and Physiological Effects:
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one has been shown to have a high degree of selectivity for mutated EGFR and to effectively inhibit the growth of NSCLC cells that harbor the T790M mutation. It has also been shown to have a favorable safety profile and to be well-tolerated by patients. However, like all drugs, it has some limitations in lab experiments.
Advantages and Limitations for Lab Experiments
One of the advantages of 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one is its high selectivity for mutated EGFR, which makes it an effective inhibitor of tumor growth in NSCLC patients who have developed resistance to first-line EGFR inhibitors. However, one of the limitations of 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one is its irreversible binding to EGFR, which can lead to the development of resistance over time. Additionally, the development of resistance to 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one can also be caused by the activation of alternative signaling pathways that bypass EGFR.
Future Directions
In the future, researchers will need to explore new strategies for overcoming resistance to 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one and other third-generation EGFR inhibitors. One possible approach is to develop combination therapies that target multiple signaling pathways involved in NSCLC growth and proliferation. Another approach is to develop new drugs that target other mutations that are involved in NSCLC growth and proliferation, such as KRAS and BRAF mutations. Additionally, researchers will need to continue to explore the safety and efficacy of 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one in clinical trials in order to better understand its potential as a treatment for NSCLC patients who have developed resistance to first-line EGFR inhibitors.
Synthesis Methods
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one is synthesized by a multi-step process that involves the reaction of 5-azaspiro[2.5]octane-5-carboxylic acid with piperidine and acetic anhydride. The resulting intermediate is then reacted with propargyl bromide to obtain the final product, 1-[4-(5-azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one.
Scientific Research Applications
1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one has been extensively studied in preclinical and clinical trials for the treatment of NSCLC patients who have developed resistance to first-line EGFR inhibitors. It has been shown to have high selectivity for mutated EGFR and to effectively inhibit the growth of NSCLC cells that harbor the T790M mutation. 1-[4-(5-Azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one has also been shown to have a favorable safety profile and to be well-tolerated by patients.
properties
IUPAC Name |
1-[4-(5-azaspiro[2.5]octane-5-carbonyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-2-14(19)17-10-4-13(5-11-17)15(20)18-9-3-6-16(12-18)7-8-16/h2,13H,1,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFBUWYBBHKNCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CCCC3(C2)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-(aminomethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2800316.png)
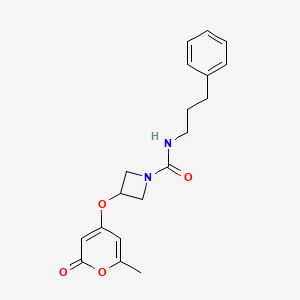

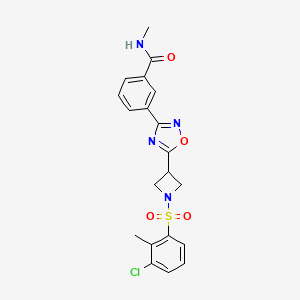

![ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2800324.png)
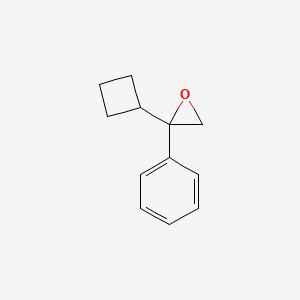
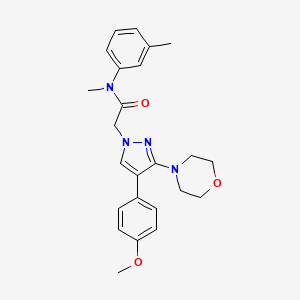
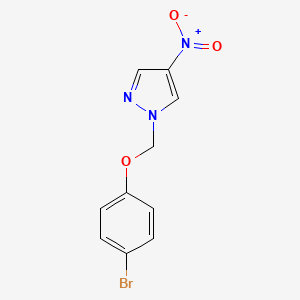

![2-methyl-3-[piperidin-1-yl(pyridin-2-yl)methyl]-1H-indole](/img/structure/B2800334.png)
![Tert-butyl N-[(1S,2R,4R)-2-azido-1-bicyclo[2.2.1]heptanyl]carbamate](/img/structure/B2800335.png)
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2800336.png)